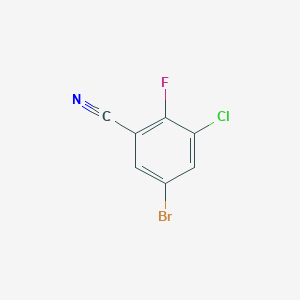

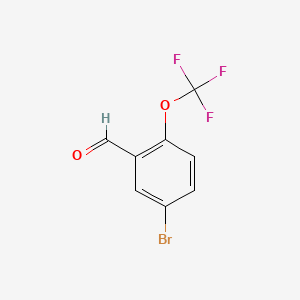

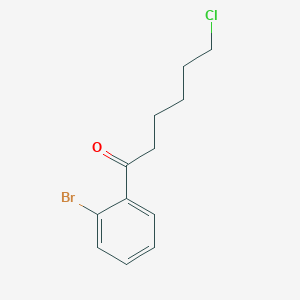

1-(2-Bromophenyl)-6-chloro-1-oxohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated compounds similar to "1-(2-Bromophenyl)-6-chloro-1-oxohexane" can involve various strategies. For instance, the photopromoted carbonylation of 1-bromo-6-chlorohexane under ambient conditions is one such method that could potentially be adapted for the synthesis of related compounds . The use of CuBr2 and CdI2 as catalysts and the addition of basic additives like NaOAc, Na3PO4, or (n-C4H9)3N can improve the yield of the carbonylation reaction .

Molecular Structure Analysis

The molecular structure of halogenated compounds can be determined using techniques such as X-ray diffraction, as demonstrated in the study of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline . This method provides detailed information about the conformation and dihedral angles between different parts of the molecule .

Chemical Reactions Analysis

Halogenated compounds can undergo various chemical reactions. For example, the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane catalyzed by bromide ions leads to products that can undergo pyrolysis to yield other compounds . Similarly, the insertion of phenyl(bromodichloromethyl)mercury-derived dichlorocarbene into carbon-hydrogen bonds of tetraalkylgermanes is another type of reaction that halogenated compounds can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds like "1-(2-Bromophenyl)-6-chloro-1-oxohexane" can be inferred from related studies. For instance, the molecular structure and conformational preferences of 1-bromo-1-silacyclohexane were studied using gas-phase electron diffraction and quantum chemistry, revealing a mixture of conformers with different positions of the Si-Br bond . This suggests that similar halogenated cyclohexanes may also exhibit conformational isomerism.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

1-(2-Bromophenyl)-6-chloro-1-oxohexane and its derivatives have been explored in various synthetic pathways, demonstrating their versatility as building blocks in organic chemistry. For instance, the compound has been implicated in the synthesis of cyclohexane derivatives with multiple stereogenic centers, highlighting regioselective condensation reactions that preserve certain functional groups while transforming others (Ismiyev et al., 2013). Additionally, its role in the formation of organosilicon compounds, where it serves as a precursor for C- and Si-functional silicon-containing heterocycles, has been documented, offering pathways for the synthesis of compounds with potential applications in materials science (Geyer et al., 2015).

Electrochemical Reduction

The electrochemical behavior of 1-(2-Bromophenyl)-6-chloro-1-oxohexane has been investigated, demonstrating its reduction at silver electrodes in specific solvents. This research provides insights into the electrochemical properties of bromo- and chloro-substituted hexanes, which could inform their use in electrochemical synthesis and applications in energy storage materials (Rose, 2016).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of derivatives closely related to 1-(2-Bromophenyl)-6-chloro-1-oxohexane reveal detailed insights into their molecular configurations. Techniques like FTIR, NMR, and X-ray crystallography have been employed to elucidate the structures of these compounds, contributing to a deeper understanding of their chemical behavior and potential for further chemical modifications (Bhumannavar, 2021).

Environmental Impact

Research on the thermal degradation of brominated and chlorinated phenols, including compounds similar to 1-(2-Bromophenyl)-6-chloro-1-oxohexane, has provided valuable information on the formation of hazardous byproducts like dioxins. Understanding the conditions under which these toxic compounds are formed is crucial for assessing the environmental impact of disposing materials containing brominated and chlorinated compounds (Evans & Dellinger, 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-bromophenyl)-6-chlorohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHSUBXPZQADSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642204 |

Source

|

| Record name | 1-(2-Bromophenyl)-6-chlorohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-6-chloro-1-oxohexane | |

CAS RN |

898766-92-2 |

Source

|

| Record name | 1-(2-Bromophenyl)-6-chlorohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)